molecular formula C20H32BNO4S B12081140 tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)piperidine-1-carboxylate

tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)piperidine-1-carboxylate

Cat. No.: B12081140
M. Wt: 393.4 g/mol
InChI Key: PXJYKJQNXCWURU-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)piperidine-1-carboxylate is a boronate ester-containing compound featuring a thiophene ring substituted with a pinacol boronate group at the 5-position and a tert-butoxycarbonyl (Boc)-protected piperidine moiety at the 2-position. This structure enables its use in Suzuki-Miyaura cross-coupling reactions, a pivotal method in organic synthesis for carbon-carbon bond formation . The Boc group enhances stability during synthetic manipulations while allowing facile deprotection under acidic conditions. Thiophene, an electron-rich heterocycle, confers distinct electronic properties that influence reactivity in catalytic transformations, making this compound valuable in pharmaceutical intermediates and materials science .

Properties

Molecular Formula

C20H32BNO4S

Molecular Weight

393.4 g/mol

IUPAC Name

tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]piperidine-1-carboxylate

InChI

InChI=1S/C20H32BNO4S/c1-18(2,3)24-17(23)22-12-10-14(11-13-22)15-8-9-16(27-15)21-25-19(4,5)20(6,7)26-21/h8-9,14H,10-13H2,1-7H3

InChI Key

PXJYKJQNXCWURU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Piperidine Functionalization

The tert-butyl piperidine-1-carboxylate moiety is typically prepared via Boc protection of 4-aminopiperidine. In a representative procedure:

  • 4-Aminopiperidine (1.0 eq) is dissolved in dichloromethane under nitrogen.

  • Di-tert-butyl dicarbonate (1.2 eq) is added dropwise at 0°C.

  • The reaction is stirred for 12 h at room temperature, yielding tert-butyl piperidine-1-carboxylate in 94% yield.

Thiophene Ring Construction

The thiophene moiety is introduced through cross-coupling or cyclocondensation:

  • Stille Coupling : Reaction of tert-butyl 4-(5-trimethylstannylthiophen-2-yl)piperidine-1-carboxylate with 2-bromothiophene under Pd(PPh₃)₄ catalysis (toluene, 110°C, 24 h) achieves 76% conversion.

  • Cyclocondensation : Using Lawesson’s reagent to convert diketone precursors into thiophenes (72% yield, THF reflux).

Boronate Ester Installation via Miyaura Borylation

The Miyaura borylation is the most efficient method for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.

Standard Procedure

  • Substrate : tert-Butyl 4-(5-bromothiophen-2-yl)piperidine-1-carboxylate (1.0 eq).

  • Reagents : Bis(pinacolato)diboron (B₂pin₂, 1.5 eq), Pd(dba)₂ (5 mol%), XPhos (10 mol%).

  • Conditions : KOAc (3.0 eq) in dioxane/water (10:1) at 80°C for 12 h.

  • Workup : Extraction with ethyl acetate, column chromatography (hexane/EtOAc 4:1).

Key Data :

  • Yield: 83%

  • Purity (HPLC): 98.2%

  • Reaction Scale: Demonstrated at 10 g scale with consistent results.

Alternative Lithiation-Trapping Methodology

For substrates sensitive to palladium, lithiation-trapping offers a viable pathway:

Directed ortho-Metalation

  • Substrate : tert-Butyl 4-(5-iodothiophen-2-yl)piperidine-1-carboxylate.

  • Lithiation : n-BuLi (2.2 eq) in THF at −78°C, 1 h.

  • Trapping : B(OMe)₃ (3.0 eq), followed by pinacol (1.5 eq) in MeOH.

  • Yield : 68% after silica gel purification.

Advantages :

  • Avoids precious metal catalysts.

  • Tolerates electron-deficient aryl groups.

Palladium-Catalyzed Cross-Coupling Optimization

Recent advances in ligand design significantly impact reaction efficiency:

Ligand Screening (Table 2)

Table 2: Ligand Effects on Suzuki-Miyaura Coupling

LigandConversion (%)Selectivity (%)
XPhos9598
SPhos8995
PCy₃7282

Data from demonstrate XPhos provides optimal activity due to its bulky bisphosphine structure, which stabilizes the Pd(0) intermediate.

Challenges in Large-Scale Synthesis

Boronate Hydrolysis

The dioxaborolane group is prone to hydrolysis under acidic conditions:

  • Mitigation : Use of anhydrous solvents (≤50 ppm H₂O) and molecular sieves.

  • Stability : 98% retention after 6 months at −20°C under argon.

Purification Difficulties

  • Issue : Co-elution of boronate byproducts during column chromatography.

  • Solution : Sequential flash chromatography (hexane → EtOAc gradient) followed by recrystallization from methanol/water.

Emerging Methodologies

Continuous Flow Borylation

Pilot studies using microreactors (0.5 mm ID) show:

  • 92% yield at 120°C, 5 min residence time.

  • 10-fold productivity increase vs batch.

Enzymatic Desymmetrization

Lipase-catalyzed kinetic resolution of racemic boronate intermediates achieves 99% ee (hexane, 40°C) .

Chemical Reactions Analysis

tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)piperidine-1-carboxylate undergoes various chemical reactions:

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound has been investigated for its potential as a pharmaceutical agent. Its structural components suggest that it may interact favorably with biological targets, particularly in the development of drugs aimed at treating cancer and other diseases. The boron-containing moiety (tetramethyl-1,3,2-dioxaborolane) is known for enhancing the pharmacokinetic properties of drugs, improving their solubility and bioavailability .

1.2 Targeted Therapy

Research indicates that derivatives of this compound could serve as intermediates in synthesizing targeted therapies for specific types of cancer. The thiophene ring contributes to the electronic properties necessary for binding to target proteins involved in tumor growth and metastasis .

Organic Synthesis

2.1 Synthetic Intermediates

tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)piperidine-1-carboxylate can act as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for creating complex molecules required in pharmaceuticals and agrochemicals .

2.2 Cross-Coupling Reactions

The presence of the boron atom allows for participation in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is pivotal in forming carbon-carbon bonds between aryl or vinyl groups, which is essential for constructing complex organic frameworks .

Materials Science

3.1 Polymer Chemistry

This compound can be utilized in polymer chemistry to develop new materials with enhanced properties. Its incorporation into polymer matrices can lead to materials with improved thermal stability and mechanical strength due to the robust nature of the piperidine and boron-containing structures .

3.2 Nanomaterials

Research has shown that compounds like this compound can be used in the synthesis of nanomaterials. These nanomaterials have applications in electronics and photonics due to their unique electronic properties derived from their molecular structure .

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant anticancer activity against various cancer cell lines. The mechanism involved inhibition of specific kinases that are crucial for cancer cell proliferation .

Case Study: Synthesis of Novel Compounds

In another study focusing on organic synthesis, researchers successfully utilized this compound as a precursor to synthesize a library of novel compounds with potential biological activity . This highlights its versatility as a synthetic intermediate.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)piperidine-1-carboxylate involves its interaction with molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Molecular Formula Molecular Weight Substituent/Backbone Variation Synthesis Method Yield Key Applications References
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate C₁₉H₃₂BN₃O₄ 377.29 Pyrazole ring instead of thiophene Pd-catalyzed cross-coupling 40–97% Medicinal chemistry scaffolds
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate C₂₂H₃₄BNO₄ 395.33 Phenyl ring instead of thiophene Miyaura borylation 60–85% Polymer precursors
tert-Butyl 4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate C₁₉H₃₂BNO₄ 365.28 Ethenyl linker between piperidine and boronate Suzuki-Miyaura coupling 30–50% Conjugated materials
tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate C₂₃H₃₅BF₃N₂O₄ 489.35 Trifluoromethylbenzyl-piperazine backbone Multi-step alkylation/boronation 20–35% Fluorinated drug candidates

Reactivity and Functional Group Analysis

  • Thiophene vs. Pyrazole/Phenyl Analogues : The thiophene-based compound exhibits higher electron density, enhancing its reactivity in electrophilic substitutions and cross-couplings compared to phenyl or pyrazole variants. For example, in Suzuki reactions, thiophene derivatives often achieve faster kinetics due to improved boronate activation .
  • Boc Protection : All analogues share the Boc group, ensuring stability during synthesis. However, steric hindrance from bulkier backbones (e.g., pyrazole) may slow deprotection kinetics .
  • Solubility and Stability: The phenyl variant (C₂₂H₃₄BNO₄) shows lower water solubility (0.0139 mg/mL) compared to the thiophene analogue, likely due to reduced polarity . Pyrazole derivatives exhibit superior thermal stability, with decomposition temperatures exceeding 200°C .

Biological Activity

tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)piperidine-1-carboxylate is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity based on available research findings.

  • Molecular Formula : C20_{20}H32_{32}BN3_3O
  • Molecular Weight : 329.49 g/mol
  • CAS Number : 496786-98-2
  • IUPAC Name : this compound

The compound contains a piperidine ring and a boronate moiety, which are known to influence its biological interactions.

Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit antiparasitic properties. For instance, related derivatives have shown efficacy against various parasitic infections by inhibiting the growth and reproduction of parasites .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Compounds containing boronate groups can inhibit serine proteases and other enzymes critical for parasite survival.
  • Disruption of Cellular Processes : The piperidine structure may facilitate cellular uptake and interfere with metabolic pathways within target organisms.

Study 1: Efficacy Against Trypanosomiasis

A study evaluated the efficacy of a related compound against Trypanosoma brucei. The compound demonstrated significant inhibition of parasite growth at concentrations as low as 10 µM. The mechanism was attributed to the inhibition of key metabolic enzymes essential for ATP production in the parasites .

Study 2: Broad-Spectrum Antiparasitic Effects

Another investigation assessed the broad-spectrum antiparasitic effects of similar compounds in vitro. Results showed that these compounds could effectively reduce the viability of various protozoan and helminth parasites, suggesting potential for therapeutic development .

Data Table: Biological Activity Summary

Biological ActivityTarget OrganismIC50 (µM)Reference
AntiparasiticTrypanosoma brucei10
AntiparasiticPlasmodium falciparum15
AntiparasiticLeishmania donovani12

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. Preliminary data indicate that compounds in this class may exhibit irritant properties; thus, careful handling is advised during laboratory use .

Q & A

Q. What are the key synthetic strategies for preparing this boronic ester-containing piperidine derivative?

The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) as a coupling partner. A typical approach involves:

  • Step 1: Functionalization of the piperidine ring with a thiophene subunit.
  • Step 2: Introduction of the boronic ester group using palladium-catalyzed coupling (e.g., Pd(OAc)₂ with ligands like XPhos) under inert conditions .
  • Step 3: Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen to enhance stability during synthesis . Example reaction conditions include heating in tert-butanol at 40–100°C for 5.5 hours under nitrogen .

Q. How should researchers purify this compound to achieve high purity for biological assays?

  • Chromatography: Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40% ethyl acetate) to remove unreacted starting materials and byproducts .
  • Recrystallization: Optimize solvent systems (e.g., dichloromethane/hexane) based on solubility data from similar piperidine-boronic esters .
  • Analytical Confirmation: Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (characteristic peaks: δ 1.2–1.4 ppm for tert-butyl, δ 6.8–7.2 ppm for thiophene protons) .

Q. What safety precautions are critical when handling this compound?

  • Hazard Mitigation: Avoid ignition sources (P210) and use fume hoods to prevent inhalation of toxic fumes (e.g., from decomposition during heating) .
  • Emergency Measures: In case of skin contact, wash with soap/water immediately (P201, P202) . For spills, use absorbent materials (e.g., vermiculite) and avoid water jets to prevent dispersion .

Advanced Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling yields using this boronic ester?

  • Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) with ligands (XPhos, SPhos) to enhance reactivity. Evidence shows Pd(OAc)₂/XPhos achieves >80% yield in similar systems .
  • Solvent Effects: Use polar aprotic solvents (e.g., THF, dioxane) with Cs₂CO₃ as a base to improve coupling efficiency .
  • Temperature Control: Conduct reactions at 80–100°C to balance reaction rate and boronic ester stability .

Q. How to resolve contradictions in NMR data for structural confirmation?

  • Proton Assignment Challenges: Overlapping peaks in the thiophene region (δ 6.8–7.2 ppm) may require 2D NMR (COSY, HSQC) to distinguish aromatic protons from piperidine signals .
  • Boronic Ester Stability: If unexpected peaks arise, verify the absence of hydrolysis by monitoring the δ 1.3 ppm tert-butyl signal and comparing with reference spectra of degraded products .

Q. What strategies evaluate the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Studies: Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours. Monitor degradation via LC-MS for hydrolyzed products (e.g., free boronic acid) .
  • Light Sensitivity: Store in amber vials under nitrogen; UV-Vis spectroscopy can detect photooxidation of the thiophene ring (λmax ~250 nm) .

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